molecular formula C15H17BrN2O2 B8153697 tert-Butyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate

tert-Butyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate

Cat. No.: B8153697
M. Wt: 337.21 g/mol
InChI Key: ZRZQERBIMMWBNP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate is an organic compound that features a tert-butyl ester group, a bromophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate typically involves a multi-step process. One common method includes the reaction of 4-bromophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by esterification with tert-butyl bromoacetate . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the pyrazole ring and subsequent esterification.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

tert-Butyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group and pyrazole ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-((4-bromophenyl)sulfonyl)acetate
  • tert-Butyl [2-(bromomethyl)phenoxy]acetate
  • tert-Butyl (4-piperidinyloxy)acetate

Uniqueness

tert-Butyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate is unique due to the presence of both a bromophenyl group and a pyrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-[4-(4-bromophenyl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-15(2,3)20-14(19)10-18-9-12(8-17-18)11-4-6-13(16)7-5-11/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZQERBIMMWBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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